

# **Application Notes: AD80 Multi-Kinase Inhibitor**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AD80      |           |
| Cat. No.:            | B10787265 | Get Quote |

#### Introduction

**AD80** is a potent, cell-permeable, multi-kinase inhibitor investigated for its anti-neoplastic properties.[1][2][3] It demonstrates significant inhibitory activity against several key kinases involved in cancer cell proliferation, survival, and metastasis, including RET, BRAF, S6K, and SRC.[1][4][5][6] Notably, **AD80** also coordinately inhibits the TAM family receptor tyrosine kinase AXL, a key mediator of therapeutic resistance.[1][7] By targeting critical nodes in oncogenic signaling cascades such as the PI3K/AKT/mTOR and MAPK/ERK pathways, **AD80** serves as a valuable tool for cancer research and drug development.[2][8]

## Physicochemical and Solubility Data

Proper preparation of a stock solution is critical for ensuring experimental reproducibility. The following table summarizes the key properties of **AD80**. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions.[6][7]



| Property          | Data                                                                                                          |  |
|-------------------|---------------------------------------------------------------------------------------------------------------|--|
| Chemical Name     | N-(4-((5-amino-4-(isopropyl)-4H-1,2,4-triazol-3-yl)methyl)phenyl)-N'-(4-fluoro-3-(trifluoromethyl)phenyl)urea |  |
| CAS Number        | 1384071-99-1[4][5][9]                                                                                         |  |
| Molecular Formula | C22H19F4N7O[4][5][7]                                                                                          |  |
| Molecular Weight  | 473.43 g/mol [4][5][7]                                                                                        |  |
| Appearance        | White to off-white solid[7]                                                                                   |  |
| Solubility        | DMSO: ≥ 8.3 mg/mL (≥ 17.5 mM)[7]Ethanol: Soluble[10]Water: Insoluble[10]                                      |  |
| Purity            | ≥ 98% (or as specified by the supplier)                                                                       |  |

Mechanism of Action: Inhibition of Oncogenic Signaling

AD80 exerts its anti-cancer effects by simultaneously blocking multiple signaling pathways. Receptor Tyrosine Kinases (RTKs) like c-MET and AXL are frequently overexpressed in tumors and contribute to resistance against targeted therapies.[11][12] Upon ligand binding, these receptors activate downstream pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT cascades, which drive cell proliferation and survival.[13][14] AD80's inhibitory action on AXL, as well as on key downstream effectors like RAF and SRC, effectively curtails these pro-tumorigenic signals.[1][7]





Click to download full resolution via product page

AD80 inhibits AXL and downstream kinases RAF and SRC.



# **Protocols: Preparing AD80 Stock Solution**

# 1. Objective

To prepare a 10 mM stock solution of **AD80** using high-purity DMSO for use in in vitro and in vivo research applications.

- 2. Materials and Equipment
- AD80 powder (CAS: 1384071-99-1)
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance (precision of at least 0.1 mg)
- Weighing paper or boat
- Sterile, amber or opaque polypropylene microcentrifuge tubes (1.5 mL or 2.0 mL)
- Calibrated P1000, P200, and P20 micropipettes with sterile, filtered tips
- Vortex mixer
- Water bath or sonicator (optional, for aiding dissolution)[7]
- Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
- 3. Safety Precautions
- **AD80** is a bioactive compound with unknown toxicological properties.[15] Handle with care.
- Perform all weighing and handling of the dry powder in a chemical fume hood or a ventilated balance enclosure.
- Wear appropriate PPE at all times to avoid skin contact, inhalation, or ingestion.
- Consult the Safety Data Sheet (SDS) provided by the supplier before handling.



# 4. Experimental Workflow

Workflow for preparing **AD80** stock solution.

#### 5. Protocol for 10 mM Stock Solution

This protocol provides instructions for preparing 1 mL of a 10 mM **AD80** stock solution. Adjust volumes as needed.

- Preparation: Before opening, allow the vial of AD80 powder to equilibrate to room temperature for at least 20-30 minutes to prevent condensation.
- Calculation: Use the following formula to determine the mass of **AD80** required:
  - Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight (g/mol
     ) / 1000
  - Example for 1 mL of 10 mM stock:
    - Mass (mg) = 10 mM × 1 mL × 473.43 g/mol / 1000
    - Mass (mg) = 4.73 mg
- Weighing: In a chemical fume hood, carefully weigh out the calculated mass (e.g., 4.73 mg)
   of AD80 powder and place it into a sterile microcentrifuge tube.
- Dissolution:
  - Add the calculated volume of sterile DMSO (e.g., 1 mL) to the tube containing the AD80 powder.
  - Cap the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved.
     The solution should be clear and free of particulates.
  - If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to facilitate the process.



 Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 μL) in sterile, clearly labeled polypropylene tubes.

# 6. Storage and Stability

Proper storage is essential to maintain the activity of the **AD80** stock solution.

| Form          | Storage<br>Temperature | Shelf Life           | Notes                                        |
|---------------|------------------------|----------------------|----------------------------------------------|
| Powder        | -20°C                  | Up to 2 years[4]     | Store in a desiccator, protected from light. |
| Stock in DMSO | -80°C                  | Up to 2 years[7][10] | Recommended for long-term storage.           |
| Stock in DMSO | -20°C                  | Up to 1 month[5][10] | Suitable for short-term or working aliquots. |

Note on Dilutions for Cell-Based Assays: When preparing working solutions for cell culture, the final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (media with the same final concentration of DMSO) should always be included in experiments.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. AD80|cas 1384071-99-1|DC Chemicals [dcchemicals.com]
- 2. AD80, a multikinase inhibitor, as a potential drug candidate for colorectal cancer therapy -PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. AD80, a multikinase inhibitor, exhibits antineoplastic effects in acute leukemia cellular models targeting the PI3K/STMN1 axis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AD80 Datasheet DC Chemicals [dcchemicals.com]
- 5. AD80|1384071-99-1|COA [dcchemicals.com]
- 6. probechem.com [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AD80 Immunomart [immunomart.com]
- 9. AD80 DLA PHARMACEUTICALS [dlapharmaceuticals.com]
- 10. selleckchem.com [selleckchem.com]
- 11. 49 Inhibition of AXL along with c-Met potentially halts resistance development in renal cell carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting of c-MET and AXL by cabozantinib is a potential therapeutic strategy for patients with head and neck cell carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 13. AXL Inhibition Enhances MEK Inhibitor Sensitivity in Malignant Peripheral Nerve Sheath Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 14. AXL Inhibitors: Status of Clinical Development PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- To cite this document: BenchChem. [Application Notes: AD80 Multi-Kinase Inhibitor].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10787265#preparing-ad80-stock-solution-for-research]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com